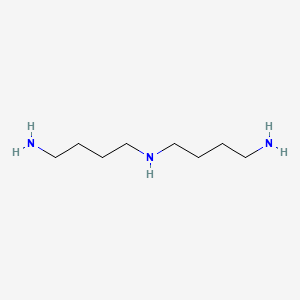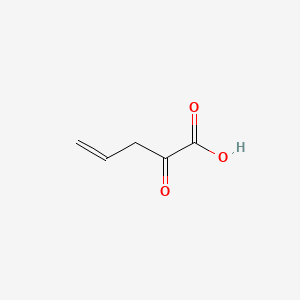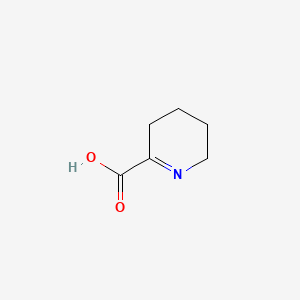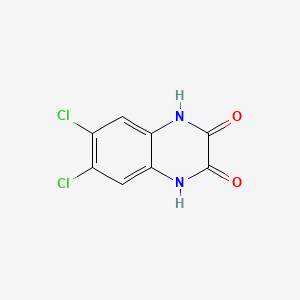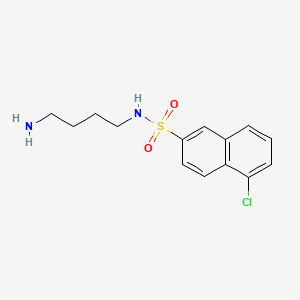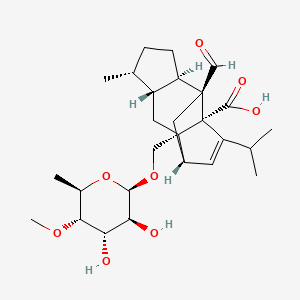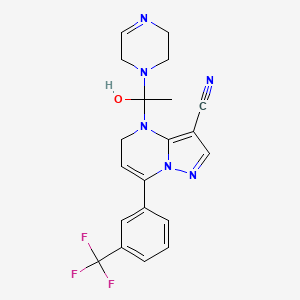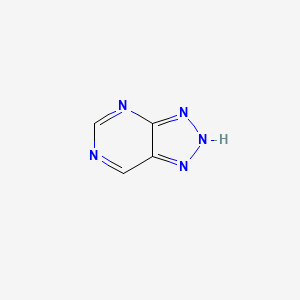
8-Azapurine
Descripción general
Descripción
8-Azapurine is a purine analog with the chemical formula C4H4N6O. It has been widely studied for its biological activity . It functions as an antimetabolite and is easily incorporated into ribonucleic acids .
Synthesis Analysis
Two series of novel N6 derivatives of 8-azapurine were designed as antiplatelet agents. The compounds were synthesized in acceptable yields via conventional procedures, including nucleophilic substitution, diazotization, and amination or hydrazonation .Molecular Structure Analysis
8-Azapurines function as fluorescent and isomorphic analogs of natural purine bases, often replacing them in numerous enzymatic processes . Density Functional Theory (DFT) based calculations were performed, including the molecular geometry optimization for both the ground state and the first singlet excited state .Chemical Reactions Analysis
Some 8-azapurines, particularly 8-azaxanthine, 8-azaisoguanine, and 2,6-diamino-8-azapurine, exhibit solvent- and isotope-dependent dual emissions, and have been postulated to undergo excited-state proton transfer (ESPT) in protic solvents, resulting in phototautomerism .Physical And Chemical Properties Analysis
8-Azapurine is a white to off-white crystalline powder . Its molar mass is 152.117 g·mol−1 .Aplicaciones Científicas De Investigación
8-Azapurine nucleoside antibiotics, including 8-azaguanosine, 8-azaadenosine, and 8-aza-2,6-diaminopurine, have been examined for their biological activity, particularly in inhibiting nucleic acid and protein synthesis during transcription processes (Ojha & Sanyal, 1989).
8-Azapurine nucleosides, especially 8-azaguanine, have been synthesized and evaluated for their cytotoxic properties, contributing significantly to antibacterial and antitumor research (Montgomery, Elliott, & Thomas, 1975).
Variously substituted 8-azapurines exhibit interactions with multiple enzymes and receptors, showing potential for antitumor and antiviral applications (Giorgi & Scartoni, 2009).
8-Azapurines are used as fluorescent probes in enzymology and clinical applications due to their unique fluorescence emission properties in various biochemical processes (Wierzchowski, Antosiewicz, & Shugar, 2014).
The chemistry of 8-azapurines, including their crystallography and spectroscopic properties, has been explored, contributing to the understanding of their interaction with biological systems (Albert, 1986).
Studies on the fluorescence properties of 8-azapurine nucleosides and their application in enzymatic research have been conducted, enhancing the understanding of purine metabolism and related enzymatic processes (Wierzchowski, Wielgus-Kutrowska, & Shugar, 1996).
8-Azapurines have been found to be substrates of mammalian xanthine oxidase, indicating their potential role in biochemical pathways involving purine metabolism (Bergmann, Levin, & Kwietny, 1959).
The synthesis and evaluation of various 8-azapurine nucleosides have shown interesting biological activities, including antiallergic effects (Da Settimo, Livi, Ferrarini, & Primofiore, 1980).
The study of the interaction energy of 8-azapurine during transcription has provided insights into its role in inhibiting nucleic acid and protein synthesis (Sanyal, Ojha, & Roychoudhury, 1987).
Novel 8-azapurine carbocyclic nucleoside hydrazones have been synthesized and evaluated for their anticancer activities against human liver and breast cancer cell lines (Wang, Yan, Ma, & Lu, 2015).
Safety And Hazards
Propiedades
IUPAC Name |
2H-triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5/c1-3-4(6-2-5-1)8-9-7-3/h1-2H,(H,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIGHSIIKVOWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NC2=NNN=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181745 | |
| Record name | 8-Azapurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triazolopyrimidine | |
CAS RN |
273-40-5, 99331-25-6 | |
| Record name | Triazolopyrimidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triazolopyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099331256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Azapurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-AZAPURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H49B4KW3PH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



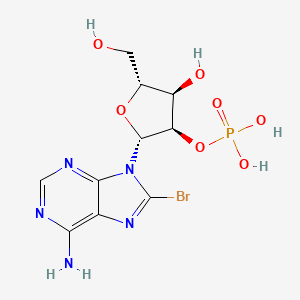
![(8R,9S,13S,14S)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol;[(8R,9S,10R,13S,14S)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1197137.png)
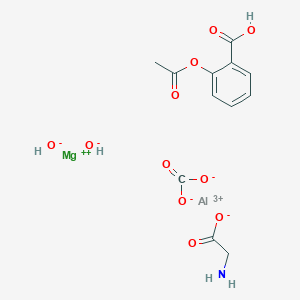
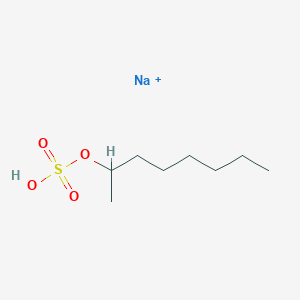
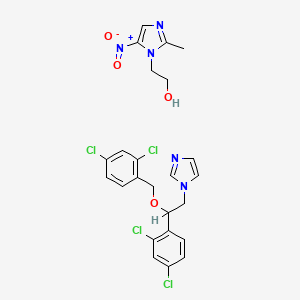
![4-Methoxy-3-[2-(methylamino)propyl]phenol](/img/structure/B1197144.png)
